![molecular formula C21H23N3O4S B2761463 3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358592-50-3](/img/structure/B2761463.png)
3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic ring, the attachment of the methoxyphenyl and tosyl groups, and possibly other steps depending on the specific synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirocyclic structure would contribute to the three-dimensionality of the molecule, while the methoxyphenyl and tosyl groups would likely add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and tosyl groups could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Synthesis of Spirotetramat
This compound could potentially be used in the synthesis of Spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops . Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
Antioxidant Activity
Compounds containing the 2-methoxyphenol moiety core structure have been found to exhibit antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, this compound could potentially be used in the development of therapeutic antioxidants.
3. Synthesis of Ether Functionalization of Spiro-Tetronic Acid Derivatives A novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized via three steps, including esterification, one-pot heterocyclization, and etherification reactions . This compound could potentially be used in the synthesis of these derivatives.
Development of New Pesticides
Given its potential role in the synthesis of Spirotetramat, this compound could also be used in the development of new pesticides. Spirotetramat has been found to be effective in controlling pests for as long as two months , suggesting that similar compounds could also have long-lasting efficacy.
Research into Disease Prevention
The antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure suggests that this compound could potentially be used in research into disease prevention . Oxidative stress is a causative factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases . Therefore, this compound could potentially be used in the development of treatments for these conditions.
Development of New Pharmaceuticals
Given its potential antioxidant activity and role in the synthesis of Spirotetramat, this compound could potentially be used in the development of new pharmaceuticals. The ability to interact with free radicals and convert them to harmless molecules suggests potential applications in the development of drugs to treat conditions in which oxidative stress is a contributing factor .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-6-8-18(9-7-15)29(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)16-4-3-5-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZSTMUCZUDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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